molecular formula C10H9NO B12346582 6-methyl-8aH-isoquinolin-1-one

6-methyl-8aH-isoquinolin-1-one

Cat. No.: B12346582
M. Wt: 159.18 g/mol
InChI Key: LUXRRJRYVAJEHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-8aH-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This reaction typically requires a transition-metal catalyst, such as palladium or ruthenium, and proceeds via an intermolecular annulation mechanism . Another method involves the use of dilithiated N-propenyl-ortho-toluamides as intermediates, which react with benzyne to form the isoquinolone ring .

Industrial Production Methods

Industrial production of isoquinolones, including this compound, often employs catalytic processes to enhance yield and efficiency. For instance, the use of rhodium(III)-catalyzed C-H bond activation and cyclization with internal alkynes has been reported to produce isoquinolones in high yields . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolones .

Mechanism of Action

The mechanism of action of 6-methyl-8aH-isoquinolin-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as kinases and proteases, by binding to their active sites. This binding can disrupt the normal function of these enzymes, leading to altered cellular processes. Additionally, the compound may interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar structure but lacking the 6-methyl and 1-one functionalities.

    Quinoline: Another nitrogen-containing heterocycle with a similar structure but differing in the position of the nitrogen atom.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

6-methyl-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-methyl group and the 1-one functionality enhances its reactivity and potential as a pharmacophore in drug design .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

6-methyl-8aH-isoquinolin-1-one

InChI

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-6,9H,1H3

InChI Key

LUXRRJRYVAJEHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=NC(=O)C2C=C1

Origin of Product

United States

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